molecular formula C11H15BrN2O2S B581809 1-(5-Bromopyridin-3-ylsulfonyl)azepane CAS No. 1282261-07-7

1-(5-Bromopyridin-3-ylsulfonyl)azepane

Cat. No. B581809
CAS RN: 1282261-07-7
M. Wt: 319.217
InChI Key: HLUHPJYGJUCVEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromopyridin-3-ylsulfonyl)azepane, also known as BPSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPSA is a heterocyclic compound that belongs to the azepane family. It is a white crystalline solid that is soluble in organic solvents such as methanol, ethanol, and chloroform.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-ylsulfonyl)azepane is not fully understood. However, it has been proposed that 1-(5-Bromopyridin-3-ylsulfonyl)azepane interacts with specific targets in cells, leading to the modulation of various cellular processes such as cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
1-(5-Bromopyridin-3-ylsulfonyl)azepane has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-(5-Bromopyridin-3-ylsulfonyl)azepane inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that 1-(5-Bromopyridin-3-ylsulfonyl)azepane has anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(5-Bromopyridin-3-ylsulfonyl)azepane is its versatility in various scientific research fields. 1-(5-Bromopyridin-3-ylsulfonyl)azepane has been used as a tool compound in chemical biology and as a potential drug candidate in medicinal chemistry. However, one of the limitations of 1-(5-Bromopyridin-3-ylsulfonyl)azepane is its low solubility in water, which can limit its applications in certain experimental settings.

Future Directions

There are several future directions for the study of 1-(5-Bromopyridin-3-ylsulfonyl)azepane. One potential direction is the development of 1-(5-Bromopyridin-3-ylsulfonyl)azepane-based chemical probes for the study of biological systems. Another potential direction is the optimization of the synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)azepane to improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of 1-(5-Bromopyridin-3-ylsulfonyl)azepane and its potential applications in various fields.

Synthesis Methods

The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)azepane involves the reaction between 5-bromopyridine-3-sulfonyl chloride and 1-azepanamine. The reaction is carried out in the presence of a base such as triethylamine and an organic solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure 1-(5-Bromopyridin-3-ylsulfonyl)azepane.

Scientific Research Applications

1-(5-Bromopyridin-3-ylsulfonyl)azepane has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, 1-(5-Bromopyridin-3-ylsulfonyl)azepane has been studied as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases. In materials science, 1-(5-Bromopyridin-3-ylsulfonyl)azepane has been studied for its potential applications in the development of organic semiconductors and optoelectronic devices. In chemical biology, 1-(5-Bromopyridin-3-ylsulfonyl)azepane has been studied for its potential applications in the development of chemical probes for the study of biological systems.

properties

IUPAC Name

1-(5-bromopyridin-3-yl)sulfonylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2S/c12-10-7-11(9-13-8-10)17(15,16)14-5-3-1-2-4-6-14/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUHPJYGJUCVEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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